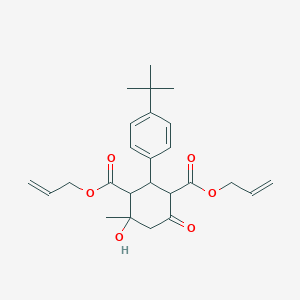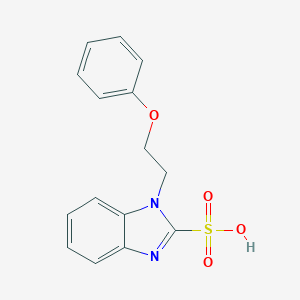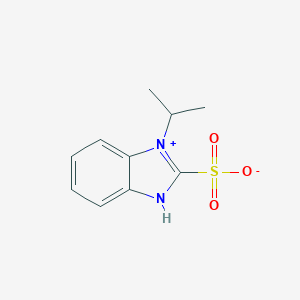
N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide, commonly known as FSBA, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have a variety of biological effects.
作用机制
FSBA works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the sulfonamide group of FSBA and the thiol group of the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
FSBA has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cysteine proteases, FSBA has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. FSBA has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
实验室实验的优点和局限性
One advantage of using FSBA in lab experiments is its high potency as an inhibitor of cysteine proteases. However, its irreversible binding to the active site of the enzyme can make it difficult to study the effects of reversible inhibitors. Additionally, the sulfonamide group of FSBA can react with other thiol-containing molecules in the cell, potentially leading to off-target effects.
未来方向
Future research on FSBA could focus on the development of new analogs with improved selectivity and potency for specific cysteine proteases. Additionally, the use of FSBA in combination with other inhibitors or chemotherapeutic agents could be explored as a potential treatment for cancer. Finally, the development of new methods for delivering FSBA to specific tissues or cells could enhance its therapeutic potential.
合成方法
The synthesis of FSBA involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with sulfamide to form FSBA. The overall yield of this synthesis method is approximately 50%.
科学研究应用
FSBA has been used in a variety of scientific research applications, including the study of cysteine proteases, which are enzymes involved in a wide range of biological processes. FSBA has been shown to inhibit the activity of cysteine proteases, making it a valuable tool for studying their function. Additionally, FSBA has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
属性
产品名称 |
N-(2-fluorophenyl)-N-(phenylsulfonyl)benzenesulfonamide |
|---|---|
分子式 |
C18H14FNO4S2 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
N-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14FNO4S2/c19-17-13-7-8-14-18(17)20(25(21,22)15-9-3-1-4-10-15)26(23,24)16-11-5-2-6-12-16/h1-14H |
InChI 键 |
NMQWZWRGPNVMJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B249662.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B249664.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B249665.png)
![3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B249666.png)



![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)





